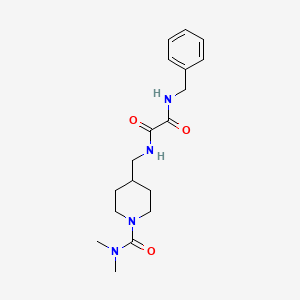

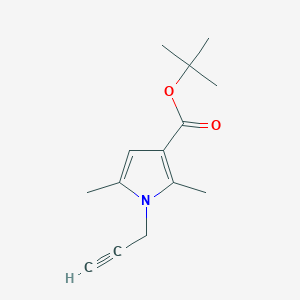

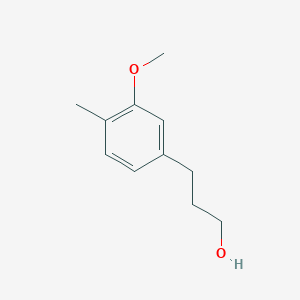

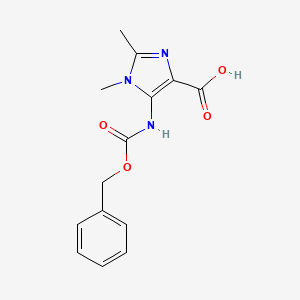

tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The specific structure of this compound suggests that it might have interesting chemical properties and potential applications, but without more specific information, it’s difficult to say more.

Applications De Recherche Scientifique

Hydroxyl Group Protection

- The development of chemical agents for protecting hydroxyl groups, such as dimethyl-tert-butylsilyl, highlights the importance of stability and easy removal in synthetic applications. These agents are increasingly utilized in prostaglandin synthesis, demonstrating the compound's role in facilitating complex organic syntheses (Corey & Venkateswarlu, 1972).

Synthesis of Chiral Auxiliaries

- The preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and its applications in dipeptide synthesis underlines the compound's utility in producing enantiomerically pure substances, a crucial aspect of medicinal chemistry and drug development (Studer, Hintermann & Seebach, 1995).

Formation of 3-Hydroxy-1H-pyrrole

- The synthesis of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate illustrates the compound's potential in generating reactive intermediates for further chemical transformations (Hill, Imam, Mcnab & O'neill, 2009).

Heterocyclic β-Amino Acids Synthesis

- The Heck coupling method used to obtain novel β-amino-5-pyrimidinepropanoic ester demonstrates the compound's applicability in creating building blocks for peptide and peptidomimetic synthesis, highlighting its role in the development of novel pharmaceuticals (Bovy & Rico, 1993).

Synthesis of Chiral Bipyrroles

- The synthesis of diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate showcases the compound's utility in constructing chiral materials, which could have implications in materials science and catalysis (Skowronek & Lightner, 2003).

Three-Component Reaction for Pyrroles Synthesis

- A method involving propargyl carbonates, isocyanides, and alcohols demonstrates the compound's versatility in synthesizing polysubstituted aminopyrroles, important for pharmaceutical chemistry and materials science (Qiu, Wang & Zhu, 2017).

Propriétés

IUPAC Name |

tert-butyl 2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-7-8-15-10(2)9-12(11(15)3)13(16)17-14(4,5)6/h1,9H,8H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQQSNJHAXJNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC#C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2741311.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)

![1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2741320.png)

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)